molecular formula C8H7F3O2S B1268630 1-Methyl-4-(trifluoromethylsulfonyl)benzene CAS No. 383-10-8

1-Methyl-4-(trifluoromethylsulfonyl)benzene

Cat. No. B1268630
CAS RN: 383-10-8
M. Wt: 224.2 g/mol
InChI Key: OYROYVXGFZPCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(trifluoromethylsulfonyl)benzene is a compound of interest due to its unique structure and properties. It belongs to the category of sulfonamides and benzene derivatives, characterized by the presence of a trifluoromethylsulfonyl group attached to a benzene ring. This functional group confers specific physical and chemical properties, making it a valuable compound for various scientific studies.

Synthesis Analysis

The synthesis of derivatives similar to 1-Methyl-4-(trifluoromethylsulfonyl)benzene involves several strategies, including aromatic nucleophilic substitution reactions. For instance, sterically hindered bisphosphino derivatives have been synthesized through the reaction of lithium dimesitylphosphide with hexafluorobenzene, showcasing a method that could be adapted for the synthesis of trifluoromethylsulfonyl benzene derivatives (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

Molecular structure analysis of similar compounds has been conducted using X-ray crystallography and spectroscopic methods, revealing detailed insights into their geometry, bond lengths, and angles. Techniques such as Density Functional Theory (DFT) have been employed to calculate molecular geometries and vibrational frequencies, providing a deep understanding of the structural aspects of these molecules (Sarojini, Krishnan, Kanakam, & Muthu, 2012).

Chemical Reactions and Properties

1-Methyl-4-(trifluoromethylsulfonyl)benzene and related compounds participate in various chemical reactions, including formylation and sulfonation processes, which are essential for modifying the chemical structure and obtaining desired functional groups. The presence of the trifluoromethylsulfonyl group significantly influences the reactivity and outcomes of these reactions (Crich & Smith, 2000).

Scientific Research Applications

1. Gas Solubility in Ionic Liquids

A study by Anthony et al. (2005) highlights the solubility of various gases, including benzene, in ionic liquids such as 1-n-butyl-3-methyl imidazolium bis(trifluoromethylsulfonyl) imide. The research reports on the solubilities and associated Henry's constants, enthalpies, and entropies of absorption of these gases. It was found that benzene, among other gases, showed significant solubility and strong interactions with ionic liquids containing the bis(trifluoromethylsulfonyl) imide anion, indicating the anion's influence on gas solubilities (Anthony et al., 2005).

2. Formylation of Benzenes

Ohsawa et al. (2013) developed a method for the formylation of benzenes using silver trifluoromethanesulfonate (AgOTf) and dichloromethyl methyl ether. This process was shown to formylate various substituted benzenes effectively, even at very low temperatures, without affecting the protecting groups on the phenolic hydroxyl group. This study demonstrates the utility of trifluoromethylsulfonyl-based compounds in organic synthesis, particularly in the formylation of aromatic compounds (Ohsawa et al., 2013).

3. Solubility and Thermodynamic Analysis

Jian Xu et al. (2016) investigated the solubility of 1-methyl-4-(methylsulfonyl)benzene in various organic solvents. The study presented data on solid-liquid equilibrium and solubility across different solvents, along with the use of thermodynamic models to describe these results. This research is vital for understanding the solubility characteristics of similar compounds and their potential applications in chemical processes (Jian Xu et al., 2016).

4. Aromatic Extraction with Ionic Liquids

Research by Calvar et al. (2013) evaluated ionic liquids, including those with trifluoromethylsulfonyl components, as solvents for extracting benzene or toluene from various hydrocarbons. This study shows the potential of ionic liquids in separating aromatic hydrocarbons, which can have significant implications in the field of green chemistry and solvent development (Calvar et al., 2013).

5. Synthesis and Spectroscopic Investigations

Govindasamy and Gunasekaran (2015) conducted a study on the synthesis and spectroscopic investigations of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide. The research utilized quantum mechanical calculations and various spectroscopic techniques, providing insights into the molecular structure and properties of such compounds. This type of research is crucial for developing new materials and understanding their electronic and optical properties (Govindasamy & Gunasekaran, 2015).

Safety And Hazards

1-Methyl-4-(trifluoromethylsulfonyl)benzene is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

1-methyl-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c1-6-2-4-7(5-3-6)14(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYROYVXGFZPCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358232
Record name 1-methyl-4-(trifluoromethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(trifluoromethylsulfonyl)benzene

CAS RN

383-10-8
Record name 1-Methyl-4-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-methyl-4-(trifluoromethylsulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 2
Reactant of Route 2
1-Methyl-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 3
Reactant of Route 3
1-Methyl-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 4
Reactant of Route 4
1-Methyl-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 5
Reactant of Route 5
1-Methyl-4-(trifluoromethylsulfonyl)benzene
Reactant of Route 6
Reactant of Route 6
1-Methyl-4-(trifluoromethylsulfonyl)benzene

Citations

For This Compound
3
Citations
Y Sumii, Y Sugita, E Tokunaga, N Shibata - ChemistryOpen, 2018 - Wiley Online Library
The direct synthesis of aryl triflones, that is, trifluoromethanesulfonyl arenes, was achieved through the trifluoromethanesulfonylation of benzynes. The trifluoromethanesulfonyl group, …
H Li - 2014 - repository.kaust.edu.sa
This thesis is based on research in Cu-catalyzed electrophilic trifluoromethylation and exploiting Cu/Cu2O nanowires with novel catalytic reactivity for developing of catalytic and …
Number of citations: 2 repository.kaust.edu.sa
X Lin, G Wang, H Li, Y Huang, W He, D Ye, KW Huang… - Tetrahedron, 2013 - Elsevier
A copper-catalyzed method for the trifluoromethylation of arylsulfinates with Togni's reagent has been developed, affording aryltrifluoromethylsulfones in moderate to good yields. A …
Number of citations: 43 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.